molecular formula C20H25FN2OS B14146279 N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-73-9

N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea

Cat. No.: B14146279
CAS No.: 89135-73-9
M. Wt: 360.5 g/mol
InChI Key: PJCMWVFLQNJYBC-UHFFFAOYSA-N
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Description

N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea is a complex organic compound with a unique structure that includes a butylsulfanyl group, a phenylethyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Butylsulfanyl Group: This can be achieved through the reaction of butylthiol with an appropriate electrophile.

    Introduction of the Phenylethyl Group: This step involves the alkylation of a phenyl compound with an ethyl group.

    Formation of the Fluorophenyl Group: This can be done through the fluorination of a phenyl compound.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various types of chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets. The butylsulfanyl group may interact with thiol groups in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The overall effect of the compound depends on the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-chlorophenyl)-N-methylurea
  • N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-bromophenyl)-N-methylurea
  • N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-iodophenyl)-N-methylurea

Uniqueness

N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and binding affinity compared to other halogenated derivatives

Properties

CAS No.

89135-73-9

Molecular Formula

C20H25FN2OS

Molecular Weight

360.5 g/mol

IUPAC Name

1-(1-butylsulfanyl-2-phenylethyl)-3-(2-fluorophenyl)-1-methylurea

InChI

InChI=1S/C20H25FN2OS/c1-3-4-14-25-19(15-16-10-6-5-7-11-16)23(2)20(24)22-18-13-9-8-12-17(18)21/h5-13,19H,3-4,14-15H2,1-2H3,(H,22,24)

InChI Key

PJCMWVFLQNJYBC-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(CC1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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